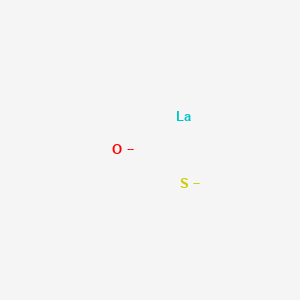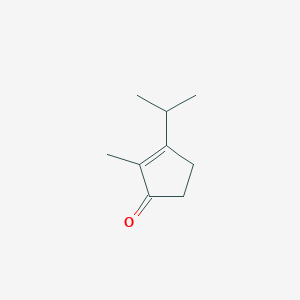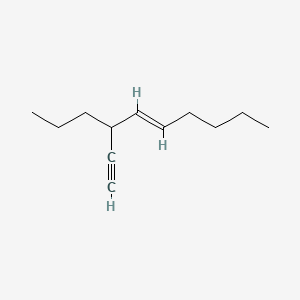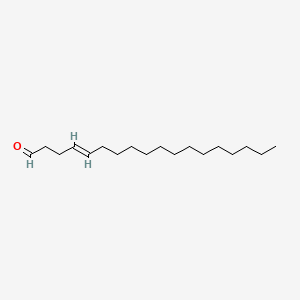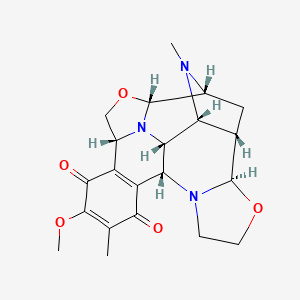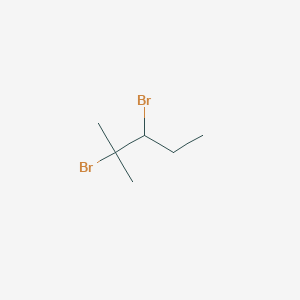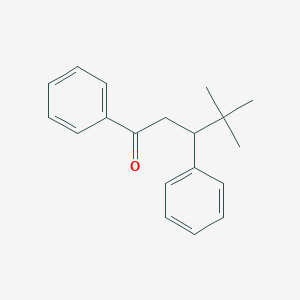![molecular formula C20H22N2O5 B14629177 Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate CAS No. 56599-01-0](/img/structure/B14629177.png)
Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate is an organic compound that belongs to the class of carbamates This compound is characterized by its complex structure, which includes phenyl groups, carbamoyl groups, and ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [phenyl(phenylcarbamoyl)amino]propanedioate typically involves the reaction of diethyl malonate with phenyl isocyanate. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion from diethyl malonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification methods are crucial in industrial settings to ensure the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Hydrolysis: The ester functionalities can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The phenyl groups can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide are commonly used in hydrolysis reactions.
Oxidizing and Reducing Agents: Potassium permanganate, hydrogen peroxide, and sodium borohydride are examples of oxidizing and reducing agents used in reactions involving the phenyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester groups yields diethyl malonate and phenylcarbamic acid, while nucleophilic substitution with amines can produce carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s carbamate functionality makes it a potential candidate for studying enzyme inhibition, particularly in the context of carbamate-based inhibitors.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory and analgesic effects, is ongoing.
Industry: It is used in the production of polymers and other materials due to its reactivity and ability to form stable derivatives.
Wirkmechanismus
The mechanism of action of diethyl [phenyl(phenylcarbamoyl)amino]propanedioate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This mechanism is similar to that of other carbamate-based inhibitors, which target enzymes such as acetylcholinesterase. The phenyl groups may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in nucleophilic substitution and hydrolysis reactions.
Phenylcarbamic acid: Shares the carbamate functionality and can undergo similar reactions.
Ethyl phenylcarbamate: Another carbamate derivative with comparable chemical properties.
Uniqueness
Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate is unique due to its combination of ester and carbamate functionalities, which confer a distinct reactivity profile. The presence of phenyl groups also enhances its potential for π-π interactions and other aromatic interactions, making it a versatile compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
56599-01-0 |
|---|---|
Molekularformel |
C20H22N2O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
diethyl 2-[N-(phenylcarbamoyl)anilino]propanedioate |
InChI |
InChI=1S/C20H22N2O5/c1-3-26-18(23)17(19(24)27-4-2)22(16-13-9-6-10-14-16)20(25)21-15-11-7-5-8-12-15/h5-14,17H,3-4H2,1-2H3,(H,21,25) |
InChI-Schlüssel |
CWVZMNJDKULRPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


